8-Chloro-7-iodoimidazo[1,2-A]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-7-iodoimidazo[1,2-A]pyridine is a heterocyclic compound with the molecular formula C7H4ClIN2. This compound is part of the imidazo[1,2-A]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of both chlorine and iodine atoms in its structure makes it a valuable intermediate for various chemical reactions and functionalizations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-7-iodoimidazo[1,2-A]pyridine typically involves the regioselective bifunctionalization of imidazo[1,2-A]pyridine derivatives. . This method involves the use of appropriate halogenating agents under controlled microwave irradiation conditions to achieve high yields and regioselectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-7-iodoimidazo[1,2-A]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through reactions such as Suzuki-Miyaura cross-coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions to modify its electronic properties and reactivity.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Typically involves the use of palladium catalysts and boronic acids under mild conditions.
Sonogashira Coupling: Utilizes palladium and copper catalysts along with terminal alkynes.
Buchwald-Hartwig Amination: Employs palladium catalysts and amines under basic conditions.
Major Products: The major products formed from these reactions include various aryl, heteroaryl, alkyne, and amine derivatives of imidazo[1,2-A]pyridine, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
8-Chloro-7-iodoimidazo[1,2-A]pyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 8-Chloro-7-iodoimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets . Detailed studies on its mechanism of action are ongoing to fully elucidate its therapeutic potential .
Comparison with Similar Compounds
7-Chloro-8-iodoimidazo[1,2-A]pyridine: A regioisomer with similar chemical properties but different reactivity patterns.
8-Bromo-7-iodoimidazo[1,2-A]pyridine: Another halogenated derivative with distinct reactivity and applications.
Uniqueness: 8-Chloro-7-iodoimidazo[1,2-A]pyridine is unique due to its specific halogenation pattern, which provides distinct reactivity and functionalization opportunities. Its ability to undergo regioselective reactions makes it a valuable intermediate for the synthesis of diverse biologically active compounds .
Properties
IUPAC Name |
8-chloro-7-iodoimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-6-5(9)1-3-11-4-2-10-7(6)11/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDRDLOLSAGCIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.